

# Preclinical Toxicology Profile of Antitumor Agent-127: An In-depth Technical Guide

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## Compound of Interest

Compound Name: **Antitumor agent-127**

Cat. No.: **B12375703**

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This document provides a comprehensive overview of the preclinical toxicology studies conducted on **Antitumor agent-127**, a novel investigational compound. The data and protocols presented herein are intended for researchers, scientists, and drug development professionals to support the continued evaluation and clinical development of this agent.

## Acute Toxicity Studies

Acute toxicity studies were performed to determine the potential adverse effects of a single dose of **Antitumor agent-127**. These studies were conducted in two mammalian species to establish the median lethal dose (LD50) and identify target organs for toxicity.

## Experimental Protocol: Acute Oral and Intravenous Toxicity

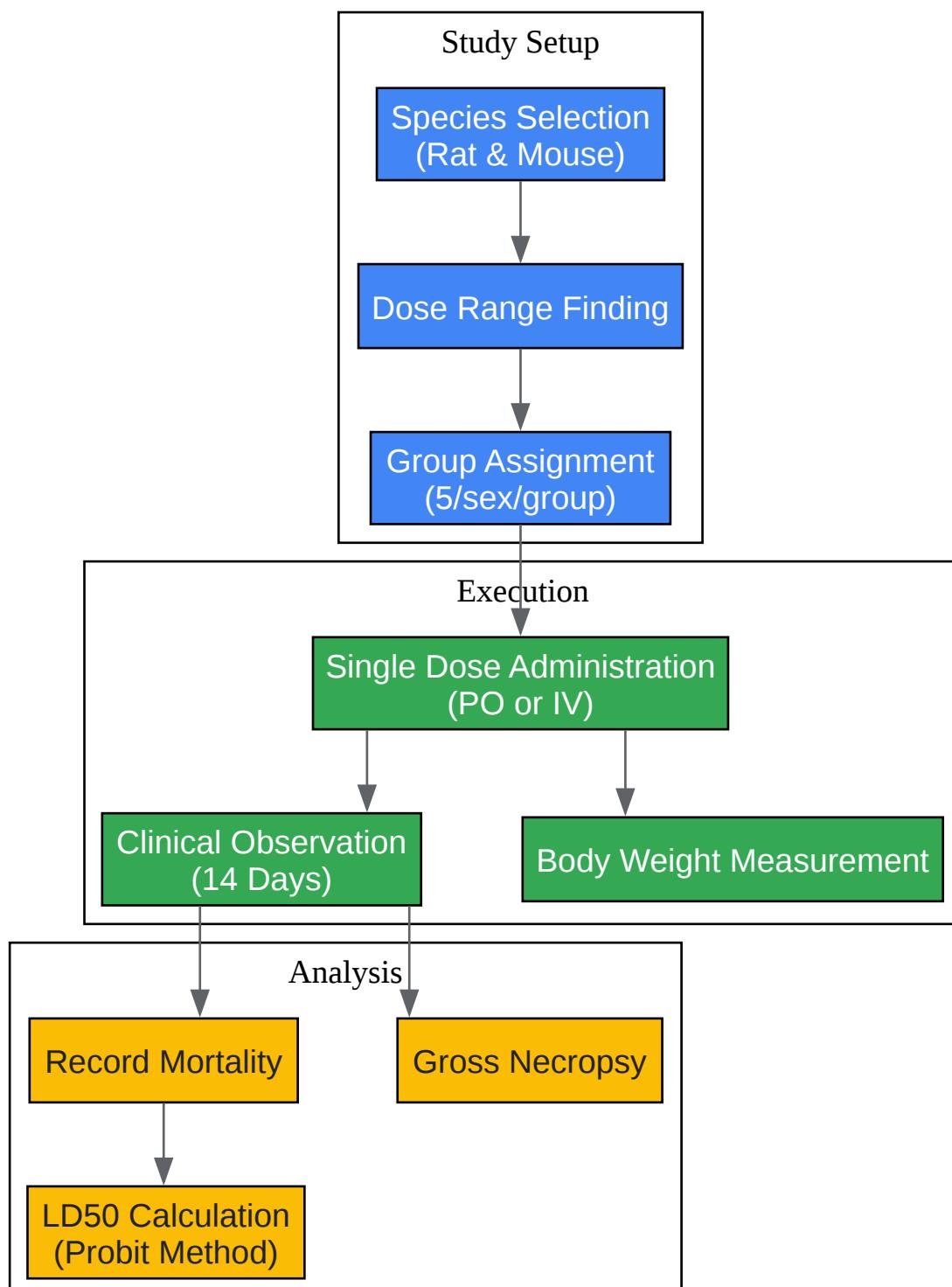
- Test System: Sprague-Dawley rats (8-10 weeks old, 200-250g) and ICR mice (6-8 weeks old, 25-30g). Animals were sourced from Charles River Laboratories.
- Group Size: 5 animals/sex/group.
- Vehicle: 0.5% (w/v) carboxymethylcellulose in sterile water for oral administration; 10% DMSO in saline for intravenous administration.
- Administration: A single dose was administered via oral gavage (PO) or intravenous injection (IV).

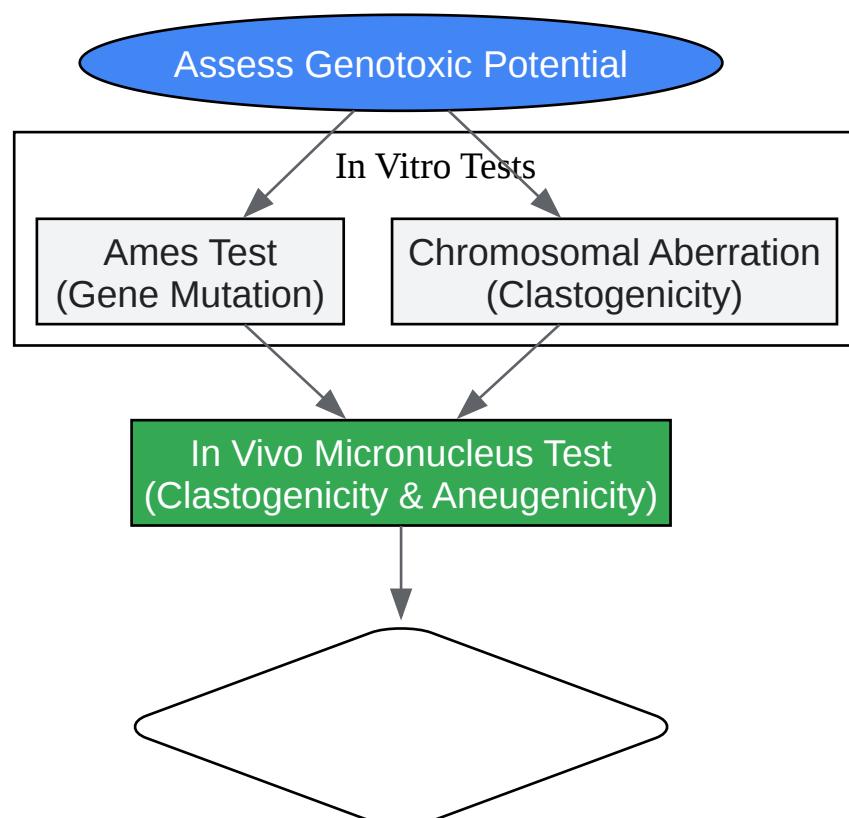
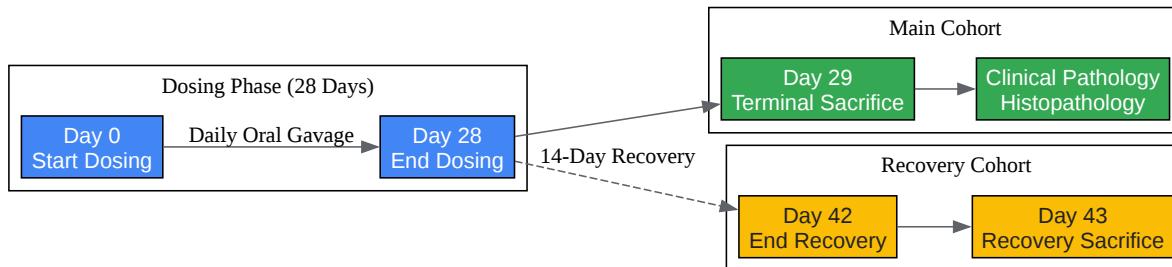
- Dose Levels:
  - Rats (PO): 500, 1000, 2000 mg/kg.
  - Rats (IV): 20, 40, 80 mg/kg.
  - Mice (PO): 500, 1000, 2000 mg/kg.
  - Mice (IV): 25, 50, 100 mg/kg.
- Observation Period: Animals were observed for clinical signs of toxicity at 1, 2, 4, and 6 hours post-dose and daily for 14 days. Body weights were recorded on Days 0, 7, and 14.
- Endpoint: The primary endpoint was mortality. At the end of the 14-day observation period, all surviving animals were euthanized, and a gross necropsy was performed. The LD50 was calculated using the Probit method.

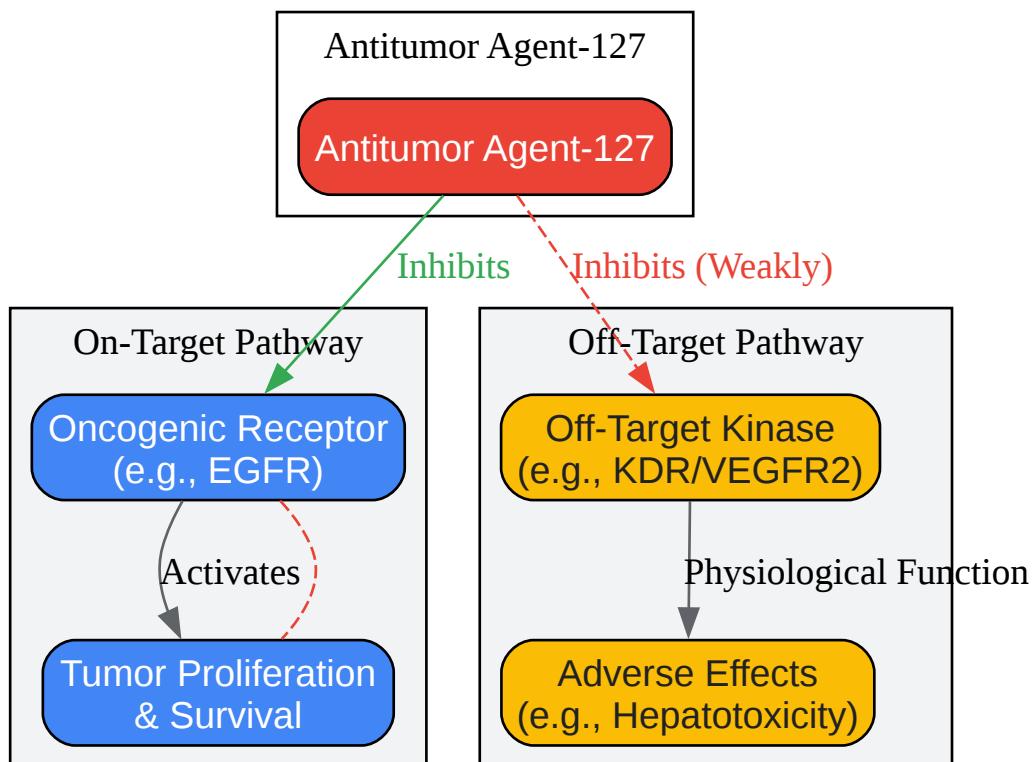
## **Data Summary: LD50 Values**

<b>Species</b>	<b>Route of Administration</b>	<b>LD50 (mg/kg) [95% Confidence Interval]</b>
Rat	Oral (PO)	> 2000
Intravenous (IV)	62 [51-75]	
Mouse	Oral (PO)	> 2000
Intravenous (IV)	78 [65-93]	

## **Workflow for Acute Toxicity Assessment**







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